Cupreine
Overview
Description
Cupreine is a naturally occurring alkaloid derived from the bark of cinchona trees. It is closely related to other cinchona alkaloids such as quinine and quinidine. This compound is known for its unique structure, which includes a free hydroxyl group at the 6’ position. This structural feature makes it a valuable compound in asymmetric organocatalysis, where it is used to facilitate stereoselective chemical reactions.
Mechanism of Action
Target of Action
It’s known that cupreine is a class of bifunctional cinchona organocatalysts . These catalysts are highly pre-organized and can both coordinate to, and activate the components of a reaction in a well-defined manner .
Mode of Action
This compound interacts with its targets in a stereocontrolled process . The functional groups within these catalysts are highly pre-organized and can control enantioselectivity where other organocatalysts have failed
Biochemical Pathways
This compound and its derivatives have been demonstrated to be suited to a wide range of reaction processes . .
Result of Action
It’s known that this compound and its derivatives often result in very good enantioinduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupreine can be synthesized from quinine through a demethylation process. The demethylation is typically achieved using reagents such as boron tribromide or hydrobromic acid. The reaction conditions often involve refluxing the starting material with the demethylating agent in an appropriate solvent, such as dichloromethane or acetic acid.
Industrial Production Methods: Industrial production of this compound involves the extraction of quinine from cinchona bark, followed by its chemical modification. The extraction process includes grinding the bark, followed by solvent extraction using organic solvents like ethanol or methanol. The extracted quinine is then subjected to demethylation to produce this compound. The industrial process is optimized for high yield and purity, ensuring that the final product meets the required standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Cupreine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which can be used in further chemical transformations.
Reduction: Reduction reactions involving this compound typically target the quinoline ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions include various this compound derivatives, which can be further utilized in asymmetric synthesis and other chemical processes.
Scientific Research Applications
Cupreine has a wide range of scientific research applications, including:
Chemistry: In asymmetric organocatalysis, this compound is used to catalyze a variety of reactions, including the Morita–Baylis–Hillman reaction, 1,2-additions, and conjugate additions. Its ability to control enantioselectivity makes it a valuable tool in the synthesis of chiral compounds.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimalarial and antimicrobial properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases, including malaria and bacterial infections.
Industry: this compound is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to produce high-value products with high enantiomeric purity.
Comparison with Similar Compounds
- Quinine
- Quinidine
- Cinchonidine
- Cinchonine
- Cupreidine
Cupreine’s ability to control enantioselectivity in reactions where other organocatalysts fail highlights its uniqueness and makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMSYZSFUWQPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871737 | |
Record name | Cinchonan-6',9-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524-63-0 | |
Record name | Cupreine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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